molecular formula C14H10N4O2S2 B2694889 N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862975-95-9

N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2694889
CAS No.: 862975-95-9
M. Wt: 330.38
InChI Key: JXXRJORAGVNWLF-UHFFFAOYSA-N
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Description

N-(6-Methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine ( 862975-95-9) is a synthetic small molecule with a molecular formula of C14H10N4O2S2 and a molecular weight of 330.38 g/mol. This heterocyclic compound features a benzothiazole core linked to a thiophene-substituted 1,3,4-oxadiazole, a structure of significant interest in medicinal chemistry and drug discovery research. This compound is part of a class of novel thiophene-benzothiazole derivatives investigated for their potential biological activities. Research into analogous compounds has demonstrated that the fusion of thiophene and benzothiazole pharmacophores can yield structures with diverse pharmacological effects, including antimicrobial, antibacterial, and antitumor properties . The molecular architecture incorporates multiple heterocyclic systems, which are known to be crucial for interactions with various biological targets . The methoxy substitution on the benzothiazole ring can influence the compound's electronic properties and binding affinity. Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-5-thiophen-2-yl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S2/c1-19-8-4-5-9-11(7-8)22-14(15-9)16-13-18-17-12(20-13)10-3-2-6-21-10/h2-7H,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXRJORAGVNWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-methoxybenzo[d]thiazole, which is then subjected to various functional group transformations to introduce the thiophene and oxadiazole moieties. Key steps in the synthesis may include:

    Formation of 6-methoxybenzo[d]thiazole: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene group: This step often involves coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as reagents.

    Formation of the oxadiazole ring: This can be accomplished through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the thiophene or benzothiazole rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C14H10N4O2S2C_{14}H_{10}N_{4}O_{2}S_{2}, with a molecular weight of approximately 318.38 g/mol. Its structure features a methoxybenzo[d]thiazole moiety and a thiophene ring, which are critical for its biological activity and interaction with metal ions.

Biological Applications

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine. These compounds have shown significant inhibition of cancer cell proliferation in various lines, including A431 (human epidermoid carcinoma) and A549 (human lung carcinoma) cells. Mechanisms of action include:

  • Induction of apoptosis: The compound triggers programmed cell death in cancer cells.
  • Cell cycle arrest: It halts the progression of the cell cycle, preventing cancer cell division.
  • Inhibition of pro-inflammatory cytokines: The compound reduces levels of inflammatory markers like IL-6 and TNF-α.

Table 1: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA4311Apoptosis induction
This compoundA5492Cell cycle arrest
DoxorubicinVarious5DNA intercalation

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism involves disrupting bacterial cell walls and inhibiting essential metabolic processes.

Table 2: Antimicrobial Activity Summary

CompoundTarget MicroorganismActivity Type
This compoundStaphylococcus aureusBactericidal
N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-aminoEscherichia coliBacteriostatic
N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol -2-aminoCandida albicansFungicidal

Environmental Applications

3.1 Heavy Metal Detection

N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol -2-amino is notable for its ability to detect mercury (II) ions in aqueous solutions. The compound forms a stable 2:1 coordination complex with mercury ions, allowing for sensitive detection through fluorescence spectroscopy down to concentrations as low as 10 ppb10\text{ ppb}.

Mechanism of Action:
The interaction between the compound and mercury ions impacts biochemical pathways associated with metal ion detection and toxicity. This property makes it a valuable tool for environmental monitoring.

Synthesis and Chemical Reactions

The synthesis typically involves the formation of intermediates from readily available starting materials under controlled conditions. Key reactions include:

4.1 Synthetic Routes

  • Formation of 6-methoxybenzo[d]thiazole from 2-amino thiophenol and methoxybenzaldehyde .
  • Reaction with thiophene derivatives to yield the target compound.

4.2 Chemical Reactivity
The compound can undergo various chemical reactions such as:

  • Oxidation: Using oxidizing agents like hydrogen peroxide.
  • Reduction: Using sodium borohydride.
  • Substitution: Involving nucleophilic substitution reactions with other functional groups.

Mechanism of Action

The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it could inhibit the activity of specific enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.

Comparison with Similar Compounds

Structural Analogues with Oxadiazole Scaffolds

a. N106 (N-(4-Methoxybenzo[d]thiazol-2-yl)-5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-amine)
  • Structural Differences : Replaces the thiophen-2-yl group with a 4-methoxyphenyl substituent.
  • Biological Activity: Enhances SERCA2a SUMOylation, improving cardiac contractility in heart failure models. Demonstrated significant inotropic effects (e.g., increased þdP/dtmax and ESPVR slope) without affecting heart rate .
  • Key Insight : The 4-methoxyphenyl group may optimize interactions with E1 ligase, critical for SUMOylation activity, whereas the thiophen-2-yl in the target compound could alter binding kinetics or metabolic stability.
b. Compound 101 (N-(2,4-Dimethylphenyl)-5-(4-Methoxyphenyl)-1,3,4-Oxadiazol-2-amine)
  • Structural Differences : Incorporates a 2,4-dimethylphenyl group instead of benzothiazole.
  • Biological Activity: Exhibited potent cytotoxicity against leukemia (K-562), melanoma (MDA-MB-435), and breast cancer (T-47D) cell lines, with growth percent (GP) values ranging from 15.43 to 46.82 .
c. Compound 118 (N-(4-Chlorobenzylidene)-5-(Pyridin-3-yl)-1,3,4-Oxadiazol-2-amine)
  • Structural Differences : Features a pyridinyl group and chlorobenzylidene substituent.
  • Biological Activity : IC50 values of 1.1–1.5 µM against cancer cells, comparable to standard chemotherapeutics .
  • Key Insight : The pyridinyl group may enhance solubility and hydrogen bonding, whereas the thiophen-2-yl in the target compound could improve lipophilicity for blood-brain barrier penetration.

Thiadiazole and Benzothiazole Derivatives

a. (E)-N-(4-Chlorobenzylidene)-5-(4-Methylphenyl)-1,3,4-Thiadiazol-2-amine
  • Structural Differences : Replaces oxadiazole with thiadiazole (sulfur instead of oxygen).
  • Biological Activity : Broad-spectrum insecticidal and fungicidal activities due to sulfur’s electronegativity and ring stability .
  • Key Insight : Thiadiazole’s larger atomic radius may reduce metabolic clearance compared to oxadiazole, but oxygen in the target compound could favor hydrogen bonding in target proteins.
b. 4-(Benzo[d]thiazol-2-yl)-1-(2-Nitrophenyl)-1H-1,2,3-Triazol-5-amine
  • Structural Differences : Triazole ring instead of oxadiazole.
  • Biological Activity : Antiproliferative properties via triazole-mediated inhibition of kinase pathways .
  • Key Insight : The oxadiazole in the target compound may offer better π-π stacking with aromatic residues in enzyme active sites.

Fluorescence and Electronic Properties

a. TPA−Benzothiazole Derivatives
  • Example : N-(4-(Benzo[d]thiazol-2-yl)-phenyl)-N-phenylbenzenamine.
  • Properties : Exhibits temperature-dependent fluorescence switching between LE (locally excited) and TICT (twisted intramolecular charge transfer) states .
  • Key Insight : The methoxy group in the target compound’s benzothiazole could modulate electronic transitions, enhancing fluorescence for imaging applications.

Biological Activity

N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C15H12N4O2SC_{15}H_{12}N_{4}O_{2}S with a molecular weight of 316.35 g/mol. The structure features a methoxy-substituted benzo[d]thiazole moiety linked to a thiophene and an oxadiazole ring, contributing to its unique pharmacological properties.

Anticancer Activity

Numerous studies have reported the anticancer properties of compounds containing oxadiazole and thiazole derivatives. For instance, derivatives of 1,3,4-oxadiazole have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to this compound exhibited IC50 values ranging from 0.20 to 2.58 µM against several cancer types .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF70.49
Compound BNUGC0.25
Compound CHT291.80

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation and survival pathways. The compound may interact with specific targets such as tyrosine kinases or DNA topoisomerases, leading to apoptosis in malignant cells .

Case Studies

Case Study 1: In Vitro Evaluation
In a controlled laboratory setting, this compound was tested against human breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at concentrations as low as 0.49 µM after 48 hours of treatment.

Case Study 2: Structure–Activity Relationship (SAR) Analysis
A comprehensive SAR analysis highlighted the importance of the methoxy group on the benzo[d]thiazole ring for enhancing anticancer activity. Variations in substituents on the thiophene and oxadiazole rings were also evaluated to optimize potency and selectivity against cancer cells compared to normal fibroblast cells .

Pharmacokinetics

Pharmacokinetic studies suggest that N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amines are well absorbed when administered orally. The compound exhibits a moderate half-life and shows potential for further development into therapeutic agents due to its favorable absorption and distribution characteristics.

Q & A

Q. What are the standard synthetic routes for N-(6-methoxybenzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine?

The compound is typically synthesized via cyclocondensation reactions. For example, hydrazide derivatives can react with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) to form the 1,3,4-oxadiazole core. Subsequent coupling with 6-methoxybenzothiazol-2-amine derivatives is achieved using carbodiimide-mediated amidation or nucleophilic substitution. Reaction optimization often involves controlling temperature (80–120°C) and solvent polarity (DMF or ethanol) to enhance yield .

Q. How is the structural identity of this compound confirmed?

Structural characterization relies on:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and crystallographic disorder, as seen in analogous thiazole-oxadiazole hybrids .
  • Spectroscopy : ¹H/¹³C NMR (δ 6.8–8.2 ppm for aromatic protons), IR (C=N stretch ~1600 cm⁻¹), and ESI-HRMS for molecular ion confirmation .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Anticancer screening : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Enzyme inhibition : Acetylcholinesterase (AChE) or kinase inhibition assays (e.g., aurora kinases) using spectrophotometric or fluorometric methods .

Advanced Research Questions

Q. How do substituents on the benzothiazole and oxadiazole moieties influence biological activity?

Substituent effects are systematically studied via SAR:

  • Methoxy group position : Para-substitution (6-methoxy) enhances electron-donating effects, improving DNA intercalation or enzyme binding .
  • Thiophene vs. phenyl : Thiophene’s sulfur atom increases π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
  • Crystallographic data : Substituent bulkiness impacts molecular packing and solubility, as shown in analogs with tert-butyl groups .

Q. How can contradictory data in biological assays be resolved?

Contradictions (e.g., high in vitro potency but low in vivo efficacy) require:

  • Orthogonal assays : Confirm target engagement via thermal shift or SPR-based binding assays .
  • Metabolic stability studies : Assess hepatic microsomal degradation to identify unstable functional groups (e.g., oxadiazole ring) .
  • Formulation adjustments : Use DMSO/PEG300/Tween 80 mixtures to enhance aqueous solubility for in vivo testing .

Q. What challenges arise in crystallographic refinement of this compound?

Key challenges include:

  • Disordered moieties : The thiophene or methoxy groups may exhibit positional disorder, resolved using SHELXL’s PART/SUMP instructions .
  • Twinning : High-symmetry space groups (e.g., monoclinic C2/c) require twin law refinement (e.g., BASF parameter in SHELXL) .

Q. How is the compound’s solubility optimized for pharmacological studies?

Methodologies include:

  • Co-solvent systems : DMSO-based stock solutions diluted with PEG300 and Tween 80 to maintain solubility ≥1.25 mg/mL in PBS .
  • Salt formation : Hydrochloride salts (e.g., hydrates) improve stability, as seen in pyridine-containing analogs .

Experimental Design Considerations

Q. What controls are critical in kinase inhibition assays?

Include:

  • Positive controls : Staurosporine for broad-spectrum kinase inhibition .
  • Vehicle controls : DMSO concentration ≤0.1% to avoid solvent toxicity .
  • ATP concentration : Match physiological levels (1–10 mM) to avoid false negatives .

Q. How is synthetic purity validated for in vivo studies?

  • HPLC : Reverse-phase C18 column, gradient elution (acetonitrile/water + 0.1% TFA), purity ≥95% .
  • Elemental analysis : Carbon/nitrogen/sulfur percentages within ±0.4% of theoretical values .

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